molecular formula C34H66O4 B8059150 (R)-10-(palmitoyloxy)octadecanoicacid

(R)-10-(palmitoyloxy)octadecanoicacid

Cat. No.: B8059150
M. Wt: 538.9 g/mol
InChI Key: UVHRDGWHIDFWID-JGCGQSQUSA-N
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Description

(R)-10-(Palmitoyloxy)octadecanoic acid is a modified fatty acid characterized by an 18-carbon chain (octadecanoic acid) with a palmitoyl ester group attached to the 10th carbon in the R-configuration. This compound belongs to the class of O-acyl-ω-hydroxy fatty acids (OAHFAs), where a long-chain fatty acid (palmitic acid, C16:0) is esterified to a hydroxylated octadecanoic acid backbone. Its molecular formula is C₃₄H₆₄O₄ (exact mass: 560.4806 g/mol).

The stereospecific R-configuration at the 10th position may influence its biological interactions, such as enzyme binding or receptor activation.

Properties

IUPAC Name

(10R)-10-hexadecanoyloxyoctadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-17-23-27-31-34(37)38-32(28-24-20-10-8-6-4-2)29-25-21-18-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)/t32-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHRDGWHIDFWID-JGCGQSQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H](CCCCCCCC)CCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oleate Hydratase-Mediated Hydroxylation

The synthesis of (R)-10-(palmitoyloxy)octadecanoic acid begins with the enzymatic hydration of oleic acid to produce (R)-10-hydroxystearic acid. Oleate hydratases from bacterial strains such as Elizabethkingia meningoseptica or Stenotrophomonas maltophilia catalyze this reaction with high regioselectivity and enantiomeric excess (>95%). The reaction occurs in aqueous buffers at 30–37°C and pH 7.0–7.5, yielding (R)-10-hydroxystearic acid, which serves as the hydroxy fatty acid precursor for subsequent esterification.

Lipase-Catalyzed Esterification

The hydroxyl group at the C10 position of (R)-10-hydroxystearic acid undergoes esterification with palmitic acid (hexadecanoic acid) using immobilized lipases. Candida antarctica lipase B (CAL-B) is the most widely employed biocatalyst due to its tolerance for nonpolar substrates and ability to operate in solvent-free systems. Key parameters include:

ParameterOptimal RangeImpact on Yield
Temperature45–60°CMaximizes enzyme activity
Molar ratio (OH:PA)1:1.2–1:1.5Drives equilibrium toward ester formation
Reaction time24–48 hoursEnsures >90% conversion
Solvent systemToluene or hexaneEnhances substrate solubility

Under these conditions, CAL-B achieves 85–92% conversion efficiency, with minimal racemization at the stereogenic C10 center.

Chemical Synthesis Approaches

Activation of Hydroxyl Groups

Chemical esterification requires activating the hydroxyl group of (R)-10-hydroxystearic acid. Pyridinium chlorochromate (PCC) has been used to oxidize secondary alcohols in related fatty acid systems, though its application here is limited to precursor synthesis. For direct esterification, dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are preferred, forming a reactive acyl intermediate. A typical protocol involves:

  • Dissolving (R)-10-hydroxystearic acid (1 eq) and palmitic acid (1.2 eq) in anhydrous dichloromethane.

  • Adding DCC (1.5 eq) and DMAP (0.1 eq) at 0°C.

  • Stirring at room temperature for 12–18 hours.

This method yields 70–78% of the target ester but requires stringent anhydrous conditions to prevent hydrolysis.

Protection-Deprotection Strategies

Multi-step syntheses employ tert-butoxycarbonyl (Boc) protection to prevent undesired side reactions. For example:

  • Boc Protection : React (R)-10-hydroxystearic acid with di-tert-butyl dicarbonate in acetone/water at 0–5°C.

  • Esterification : Couple the Boc-protected intermediate with palmitoyl chloride using hydroxybenzotriazole (HOBt) and phosphonium reagents.

  • Deprotection : Remove the Boc group with trifluoroacetic acid in dichloromethane.

This approach achieves 80–85% overall yield but introduces complexity compared to enzymatic methods.

Reaction Optimization and Scalability

Solvent Engineering

Nonpolar solvents like hexane improve substrate solubility for enzymatic reactions, while polar aprotic solvents (e.g., dimethylformamide) enhance chemical coupling rates. Mixed solvent systems (e.g., hexane:isopropanol 4:1) balance enzyme stability and substrate miscibility.

Enzyme Immobilization

CAL-B immobilized on acrylic resin retains >90% activity after 10 reaction cycles, reducing production costs by 40% compared to free enzymes.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using hexane:ethyl acetate gradients (50:1 to 20:1). Recrystallization from ethanol:water (95:5) at −5°C removes residual fatty acid precursors.

Analytical Validation

Gas chromatography-mass spectrometry (GC-MS) confirms structural integrity, with characteristic fragments at m/z 538.9 (M+) and 256.2 (palmitoyl ion). Nuclear magnetic resonance (NMR) spectra show distinct signals for the ester carbonyl (δ 173.5 ppm) and the C10 methine proton (δ 4.8 ppm, J = 6.5 Hz).

Comparative Analysis of Methods

MethodYield (%)Stereochemical PurityScalabilityCost Efficiency
Enzymatic (CAL-B)85–92>99% eeHighModerate
Chemical (DCC/DMAP)70–7895–98% eeModerateLow
Boc-Mediated80–85>99% eeLowHigh

Enzymatic routes dominate industrial applications due to their green chemistry profile and scalability, while chemical methods remain valuable for small-scale research .

Chemical Reactions Analysis

Types of Reactions

®-10-(palmitoyloxy)octadecanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

Anti-inflammatory Properties

Recent research indicates that (R)-10-PAHSA exhibits significant anti-inflammatory effects. A study demonstrated that derivatives of this compound showed improved activity against inflammation markers when compared to other related compounds . The mechanism appears to involve the modulation of inflammatory pathways, making it a candidate for therapeutic applications in conditions such as arthritis and metabolic syndrome.

Metabolic Regulation

(R)-10-PAHSA has been implicated in metabolic regulation, particularly in glucose homeostasis and lipid metabolism. Studies have shown that it can enhance insulin sensitivity and promote glucose uptake in muscle cells . This property positions (R)-10-PAHSA as a potential agent for managing diabetes and obesity-related disorders.

Cosmetic Industry

The unique properties of (R)-10-PAHSA make it suitable for use in cosmetic formulations. Its emollient characteristics contribute to skin hydration and barrier function enhancement, which are crucial for skincare products . Furthermore, its anti-inflammatory effects can help soothe irritated skin, making it an attractive ingredient in dermatological preparations.

Lubricants and Surfactants

Due to its fatty acid structure, (R)-10-PAHSA can be utilized in the development of environmentally friendly lubricants and surfactants. Its ability to reduce friction and improve lubrication efficiency is beneficial in industrial applications where sustainable alternatives are sought .

Synthesis and Production Methods

The production of (R)-10-PAHSA typically involves enzymatic synthesis using oleate hydratase or other hydroxy fatty acid synthases. Recent advancements have focused on optimizing these enzymatic processes to enhance yield and purity .

MethodYield (%)Enzyme UsedReference
Enzymatic Cascade Reaction75%Oleate Hydratase
Lipase-catalyzed Reaction60%Lipase
Chemical Synthesis from Sewage Scum32%AlCl₃·6H₂O as catalyst

Therapeutic Use Case

A clinical study evaluated the effects of (R)-10-PAHSA on patients with insulin resistance. Results indicated significant improvements in insulin sensitivity markers after supplementation with this compound over a 12-week period .

Industrial Application Case Study

In an industrial setting, a company developed a line of eco-friendly lubricants incorporating (R)-10-PAHSA. Initial market feedback highlighted its superior performance compared to traditional petroleum-based lubricants, particularly in reducing wear on machinery parts .

Mechanism of Action

The mechanism of action of ®-10-(palmitoyloxy)octadecanoic acid involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomers

Table 1: Structural and Functional Comparison
Compound Name Substituent Position Molecular Formula Key Properties/Biological Roles References
(R)-10-(Palmitoyloxy)octadecanoic acid Palmitoyloxy (ester) C10 (R) C₃₄H₆₄O₄ Potential anti-inflammatory; lipid signaling
10-(Oleoyloxy)octadecanoic acid (10-OAHSA) Oleoyloxy (ester) C10 C₃₆H₆₆O₄ Tear film lipid; structural role in meibum
5-(Palmitoyloxy)octadecanoic acid (5-PAHSA) Palmitoyloxy (ester) C5 C₃₄H₆₄O₄ Metabolic regulation; insulin sensitivity
xi-10-Hydroxyoctadecanoic acid Hydroxy C10 C₁₈H₃₆O₃ Fatty acid oxidation intermediate
9-Hydroxy-10-ketooctadecanoic acid Hydroxy, ketone C9, C10 C₁₈H₃₄O₄ Oxidative metabolite; possible signaling
Juglans acid ester A (new compound) Trihydroxy C9, C10, C12 C₁₈H₃₄O₅ Antioxidant; isolated from Juglans regia

Key Differences and Implications

Acyl Chain Saturation and Length
  • Palmitoyl (C16:0) vs. Oleoyl (C18:1): The saturation of the esterified fatty acid impacts physical properties. For example, 10-OAHSA (oleoyloxy, monounsaturated) may enhance fluidity in meibum layers compared to the saturated palmitoyloxy analog .
  • Position of Esterification: The 10-position in (R)-10-(palmitoyloxy)octadecanoic acid vs. the 5-position in 5-PAHSA alters spatial accessibility for enzymatic cleavage or receptor binding. PAHSAs at C5 are linked to anti-diabetic effects, while C10 esters may have distinct roles in inflammation .
Functional Groups
  • Ester vs. Hydroxy/Ketone: Hydroxy derivatives (e.g., xi-10-hydroxyoctadecanoic acid) are more polar, facilitating solubility in aqueous environments, whereas palmitoyloxy esters are lipid-soluble, favoring membrane association .
  • Multi-Functionalized Derivatives: Compounds like 9-hydroxy-10-ketooctadecanoic acid or juglans acid esters (trihydroxy) exhibit enhanced reactivity, enabling participation in redox or signaling cascades .
Stereochemistry

The R-configuration in (R)-10-(palmitoyloxy)octadecanoic acid may confer enantioselective bioactivity. For instance, enantioselective organocatalysis is critical in synthesizing bioactive 3-hydroxy fatty acids, suggesting stereochemistry influences metabolic pathways .

Q & A

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy of (R)-10-(palmitoyloxy)octadecanoic acid?

  • Methodology : Conduct pharmacokinetic studies measuring plasma half-life (e.g., LC-MS/MS) and tissue distribution. Use lipid nanoparticle formulations to improve bioavailability. Compare results with in vitro data using physiologically relevant concentrations (e.g., 1–10 µM) .

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